2-(4-Chlorophenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrrolidine ring, a benzyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid with 2-(4-chlorophenyl)-2-oxoethyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient purification techniques. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Techniques such as recrystallization and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid
- 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid
- 1-(4-Chlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is unique due to the combination of its structural features, including the presence of both a chlorophenyl group and a benzyl group attached to a pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H18ClNO4 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1-benzyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO4/c21-17-8-6-15(7-9-17)18(23)13-26-20(25)16-10-19(24)22(12-16)11-14-4-2-1-3-5-14/h1-9,16H,10-13H2 |
InChI Key |
MAFVBHKNAJJJQZ-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.